4-Bromo-indan-1-one 1,2-ethanediol ketal
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Description
“4-Bromo-indan-1-one 1,2-ethanediol ketal” is a chemical compound with the molecular formula C11H11BrO21. It has a molecular weight of 255.1112. The IUPAC name for this compound is 4-bromo-2,3-dihydrospiro[indene-1,2’-[1,3]dioxolane]12.
Synthesis Analysis
Unfortunately, I couldn’t find specific information on the synthesis of “4-Bromo-indan-1-one 1,2-ethanediol ketal”. However, similar compounds like “4-Bromo-1-indanone” are used to prepare N’-indanyl-N-benzopyrazolyl ureas as TRPV1 antagonists for use as analgesics3.Molecular Structure Analysis
The InChI code for “4-Bromo-indan-1-one 1,2-ethanediol ketal” is 1S/C11H11BrO2/c12-10-3-1-2-9-8(10)4-5-11(9)13-6-7-14-11/h1-3H,4-7H212. This code provides a unique representation of the compound’s molecular structure.
Chemical Reactions Analysis
Specific chemical reactions involving “4-Bromo-indan-1-one 1,2-ethanediol ketal” are not available in the current data. However, related compounds like “4-Bromo-1-indanone” are used in the synthesis of various pharmaceutical compounds3.Physical And Chemical Properties Analysis
“4-Bromo-indan-1-one 1,2-ethanediol ketal” is a yellow liquid4. It has a purity of 96%4 and is stored at a temperature of 2-8°C2.Safety And Hazards
The safety information available indicates that “4-Bromo-indan-1-one 1,2-ethanediol ketal” is labeled with the GHS07 pictogram2. The hazard statements include H315, H319, and H3352, which correspond to skin irritation, eye irritation, and respiratory irritation, respectively. Precautionary statements include P261, P305, P351, and P3382, which advise avoiding breathing dust/fume/gas/mist/vapors/spray, and specific measures to take if in eyes2.
Future Directions
As for future directions, there is no specific information available. However, given its structural similarity to other bromo-indanones, it could potentially be used in the synthesis of various pharmaceutical compounds3.
Please note that this information is based on the available data and may not be exhaustive. For more detailed information, please refer to the relevant scientific literature and safety data sheets.
properties
IUPAC Name |
7-bromospiro[1,2-dihydroindene-3,2'-1,3-dioxolane] |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11BrO2/c12-10-3-1-2-9-8(10)4-5-11(9)13-6-7-14-11/h1-3H,4-7H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HITPOULJTOZRAU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(C3=C1C(=CC=C3)Br)OCCO2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11BrO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.11 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Bromo-indan-1-one 1,2-ethanediol ketal |
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